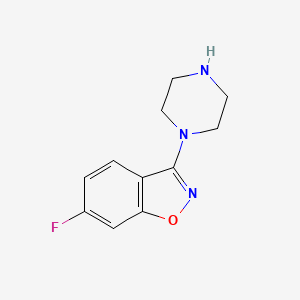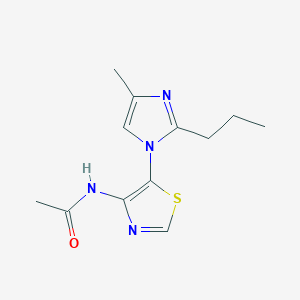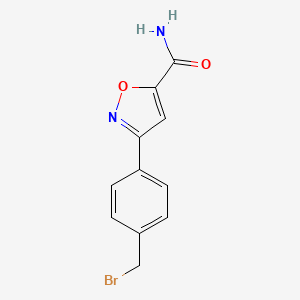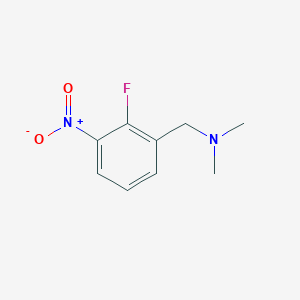
3-(2,5-Dichlorothiophen-3-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is an organic compound that belongs to the class of thienylpropanoic acids It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanoic acid group attached to the 3-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid can be achieved through several synthetic routes. One common method involves the cyclization of acid chlorides derived from γ-(2,5-dichloro-3-thienyl)butyric acid and δ-(2,5-dichloro-3-thienyl)valeric acid . The cyclization is typically carried out in the presence of aluminum chloride in chloroform. Another approach involves the reaction of 2,5-dichlorothiophene with propanoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)propanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(2,5-Dichlorothiophen-3-yl)propanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist to certain receptors, influencing various biochemical pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-Dichlorophenyl)propanoic acid
- 3-(2-Thienyl)propanoic acid
- 3-(2-Hydroxyethoxy)propanoic acid
Uniqueness
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is unique due to the presence of both chlorine atoms and the thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C7H6Cl2O2S |
|---|---|
Poids moléculaire |
225.09 g/mol |
Nom IUPAC |
3-(2,5-dichlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) |
Clé InChI |
OUPPTFALQMOJHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1CCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5S)-(+)-4,4,6,6-Tetramethyl-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B8487333.png)





![Benzenamine, N-[(4-fluorophenyl)methylene]-4-(methylsulfonyl)-](/img/structure/B8487372.png)
![8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8487383.png)
![5-[3-(Amino)propylthio]imidazo[1,2-a]pyridine](/img/structure/B8487396.png)

